An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylpyridin-3-yl)ethan-1-amine
An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylpyridin-3-yl)ethan-1-amine
Abstract: 1-(4-Methylpyridin-3-yl)ethan-1-amine is a chiral aminopyridine derivative of significant interest to the pharmaceutical and fine chemical industries. Its structure, combining a basic pyridine scaffold with a chiral ethylamine moiety, positions it as a valuable building block for asymmetric synthesis and as a key pharmacophore in medicinal chemistry. This guide provides a comprehensive analysis of its chemical properties, leveraging data from closely related structural analogs to predict its physicochemical characteristics, spectroscopic signatures, reactivity, and potential synthetic pathways. All predicted data is grounded in established chemical principles and supported by references to experimentally determined values for analogous compounds. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this promising, yet sparsely documented, chemical entity.
Introduction and Molecular Structure
1-(4-Methylpyridin-3-yl)ethan-1-amine is a heterocyclic aromatic amine. The molecule's core is a pyridine ring, substituted at the 3-position with a 1-aminoethyl group and at the 4-position with a methyl group. The presence of a chiral center at the first carbon of the ethylamine side chain means the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-methylpyridin-3-yl)ethan-1-amine.
The unique arrangement of a methyl group adjacent to the substituted position on the pyridine ring, combined with the primary amine, suggests a rich and nuanced reactivity profile. Pyridine derivatives are foundational in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The ethanamine side chain is also a common feature in pharmacologically active molecules. This guide will synthesize available data to provide a robust predictive profile of this compound.
Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-Methylpyridin-3-yl)ethan-1-amine |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Canonical SMILES | CC1=C(C=NC=C1)C(C)N |
| InChI | InChI=1S/C8H12N2/c1-6-5-10-4-3-7(6)8(2)9/h3-5,8H,9H2,1-2H3 |
| InChIKey | VAYPDRIMQVTXEW-UHFFFAOYSA-N |
| CAS Number | 1378775-57-1 (unspecified stereochemistry) |
Chemical Structure Diagram
Caption: Structure of 1-(4-Methylpyridin-3-yl)ethan-1-amine
Predicted Physicochemical Properties
Direct experimental data for 1-(4-methylpyridin-3-yl)ethan-1-amine is scarce. The following properties are predicted based on its structure and data from analogous compounds such as 3-Amino-4-methylpyridine (CAS 3430-27-1) and (R)-1-(Pyridin-3-yl)ethan-1-amine (CAS 40154-75-4).[2]
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar aminopyridines are typically liquids or low-melting solids. |
| Melting Point | < 25 °C | The precursor, 3-Amino-4-methylpyridine, is a solid with a melting point of 102-107 °C. The addition of the ethyl group is expected to lower the melting point significantly. |
| Boiling Point | ~250-260 °C at 760 mmHg | 3-Amino-4-methylpyridine has a boiling point of 254 °C. The addition of the ethyl group will slightly increase the molecular weight and boiling point. |
| pKa (pyridinium ion) | ~6.0 - 6.5 | The pKa of the pyridinium ion in 4-methylpyridine (γ-picoline) is 6.02. The electron-donating effect of the aminoethyl group at the 3-position will likely maintain or slightly increase this basicity. |
| pKa (ammonium ion) | ~9.0 - 9.5 | Typical for primary alkylamines. |
| LogP | ~1.0 - 1.5 | Based on the LogP of 0.5 for 3-Amino-4-methylpyridine[3] and the increased lipophilicity from the additional ethyl group. |
| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar organic solvents. | The presence of two basic nitrogen atoms capable of hydrogen bonding suggests good solubility in polar protic solvents. |
Proposed Synthesis and Reactivity
Plausible Synthetic Pathway
A robust and scalable synthesis for 1-(4-methylpyridin-3-yl)ethan-1-amine would likely proceed via the corresponding ketone, 1-(4-methylpyridin-3-yl)ethanone. This intermediate can be synthesized from commercially available 3-bromo-4-methylpyridine followed by reductive amination.
Caption: A plausible multi-step synthesis for the target compound.
Experimental Causality:
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Grignard or Lithiation Route: The synthesis begins with 3-bromo-4-methylpyridine. A standard approach involves metal-halogen exchange using n-butyllithium at low temperatures, followed by quenching with an electrophile, in this case, acetaldehyde. This reliably forms the secondary alcohol intermediate, 1-(4-methylpyridin-3-yl)ethan-1-ol.
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Oxidation: The secondary alcohol is then oxidized to the corresponding ketone. Manganese dioxide (MnO₂) is a mild and selective reagent for oxidizing benzylic/allylic-type alcohols and is a good choice to avoid over-oxidation or side reactions on the pyridine ring.
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Reductive Amination: The final step is the conversion of the ketone to the primary amine. This is a classic reductive amination. The ketone can be treated with ammonia to form an imine intermediate, which is then reduced in situ. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical reducing agents like sodium cyanoborohydride (NaBH₃CN). This method is well-established for producing primary amines from ketones.[4]
Predicted Chemical Reactivity
The reactivity of 1-(4-methylpyridin-3-yl)ethan-1-amine is governed by its two primary functional groups: the primary aliphatic amine and the basic pyridine ring.
Caption: Key reaction types based on the molecule's functional groups.
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Reactions at the Primary Amine: The lone pair on the aliphatic amine is more nucleophilic than the one on the pyridine nitrogen. It will readily undergo:
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Salt Formation: Reacts with acids to form ammonium salts, enhancing water solubility.
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N-Acylation: Reacts with acyl chlorides or anhydrides in the presence of a base to form amides.
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N-Alkylation: Can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is possible.
-
-
Reactions at the Pyridine Nitrogen: The pyridine nitrogen is basic and can be:
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Protonated: Forms a pyridinium salt in the presence of a strong acid.
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N-Oxidized: Can be oxidized to the corresponding N-oxide using reagents like hydrogen peroxide or m-CPBA. This activates the pyridine ring for other transformations.
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Anticipated Spectroscopic Data
No experimental spectra are publicly available. However, a detailed prediction can be made based on the structure and data from similar molecules.[5][6][7]
¹H NMR Spectroscopy (Predicted)
(Predicted in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3-8.4 | d | 1H | H-6 (Pyridine) | Aromatic proton adjacent to nitrogen, deshielded. |
| ~8.2-8.3 | s | 1H | H-2 (Pyridine) | Aromatic proton between two substituents, singlet. |
| ~7.1-7.2 | d | 1H | H-5 (Pyridine) | Aromatic proton coupled to H-6. |
| ~4.1-4.2 | q | 1H | CH-NH₂ | Methine proton, coupled to both methyl and amine protons. |
| ~2.3-2.4 | s | 3H | 4-CH₃ | Methyl group on the aromatic ring. |
| ~1.6-1.8 | br s | 2H | NH₂ | Amine protons, typically a broad singlet. |
| ~1.3-1.4 | d | 3H | CH(CH₃ )NH₂ | Methyl group on the side chain, doublet due to coupling with the methine proton. |
¹³C NMR Spectroscopy (Predicted)
(Predicted in CDCl₃, 101 MHz)
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Aromatic Carbons: Five signals expected between δ 120-155 ppm. The carbon atoms C-2 and C-6, being closest to the nitrogen, will be the most deshielded.
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Aliphatic Carbons:
-
CH-NH₂: Expected around δ 50-55 ppm.
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CH(CH₃)NH₂: Expected around δ 20-25 ppm.
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4-CH₃: Expected around δ 15-20 ppm.
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Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 136.
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Key Fragmentation: The most likely fragmentation pathway is the loss of a methyl group from the ethylamine side chain to form a stable iminium cation, resulting in a base peak at m/z = 121 (M-15). This is a characteristic fragmentation pattern for α-branched amines. Data for the related 3-amino-4-picoline shows a strong molecular ion at m/z=108 and a significant peak at m/z=80, corresponding to the loss of HCN.[6]
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine (-NH₂).
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C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹.
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N-H Bend: A scissoring vibration around 1600-1650 cm⁻¹.
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C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
Potential Applications and Research Interest
Given its structural motifs, 1-(4-methylpyridin-3-yl)ethan-1-amine is a compound of high interest in several areas of chemical research:
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Medicinal Chemistry: As a chiral building block, it can be incorporated into larger molecules to probe interactions with chiral biological targets like enzymes and receptors. Pyridine-based structures are known to be potent kinase inhibitors, and this amine could serve as a key intermediate in the synthesis of novel drug candidates.[1]
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Asymmetric Catalysis: Chiral pyridine-containing ligands are widely used in transition metal catalysis. The enantiomerically pure forms of this compound could be used to synthesize new ligands for asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.
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Chiral Resolving Agent: As a chiral base, it could be used to resolve racemic mixtures of acidic compounds through the formation of diastereomeric salts.
Safety and Handling (Predicted)
No specific toxicology data is available for this compound. The safety profile is inferred from its close structural analog, 3-Amino-4-methylpyridine.[3]
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GHS Hazard Statements (Predicted):
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Precautionary Measures:
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Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid breathing vapors or dust.
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Wash hands thoroughly after handling.
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Conclusion
1-(4-Methylpyridin-3-yl)ethan-1-amine represents a versatile and valuable building block for chemical synthesis. While direct experimental data remains limited, a comprehensive analysis of its structure and comparison with well-documented analogs allows for a reliable prediction of its chemical properties. This guide provides a foundational understanding of its anticipated physicochemical characteristics, spectroscopic signatures, synthesis, and reactivity. As this compound becomes more accessible, the experimental validation of these predictions will undoubtedly pave the way for its application in the development of novel pharmaceuticals and advanced materials.
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PubChem. 3-Amino-4-picoline. [Link]
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